4-(Adamantan-1-yl)-2,6-dichloroaniline
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Overview
Description
4-(Adamantan-1-yl)-2,6-dichloroaniline is an organic compound that features an adamantane moiety attached to a dichloroaniline structure Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while dichloroaniline is a derivative of aniline with two chlorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Adamantan-1-yl)-2,6-dichloroaniline typically involves the reaction of adamantane derivatives with dichloroaniline under specific conditions. One common method includes the nucleophilic substitution reaction where adamantane is functionalized with a suitable leaving group, such as a halide, and then reacted with 2,6-dichloroaniline in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Adamantan-1-yl)-2,6-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxyl or ketone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can yield adamantanone derivatives, while substitution of chlorine atoms can produce various substituted aniline derivatives .
Scientific Research Applications
4-(Adamantan-1-yl)-2,6-dichloroaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Adamantan-1-yl)-2,6-dichloroaniline and its derivatives involves interactions with specific molecular targets. For instance, some derivatives may inhibit viral replication by targeting viral enzymes or proteins. The adamantane moiety provides steric hindrance, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Amantadine: A well-known antiviral drug with a similar adamantane structure.
Rimantadine: Another antiviral compound with structural similarities to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane core.
Uniqueness
4-(Adamantan-1-yl)-2,6-dichloroaniline is unique due to the presence of both the adamantane and dichloroaniline moieties, which confer distinct chemical and biological properties. Its structural rigidity and potential for diverse chemical modifications make it a valuable compound for various applications .
Properties
IUPAC Name |
4-(1-adamantyl)-2,6-dichloroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N/c17-13-4-12(5-14(18)15(13)19)16-6-9-1-10(7-16)3-11(2-9)8-16/h4-5,9-11H,1-3,6-8,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXOMMYBHYQEAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C(=C4)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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